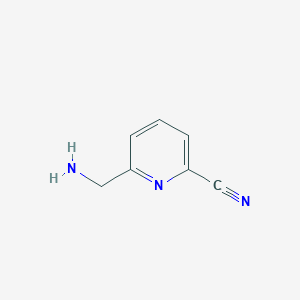

6-(Aminomethyl)picolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(aminomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICNXKADGVNNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 6-(Aminomethyl)picolinonitrile

CAS Number: 153396-50-0

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Aminomethyl)picolinonitrile, a pyridine-based nitrile compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines available information on the target compound with data from closely related analogues to provide a foundational understanding for research and development activities.

Chemical and Physical Properties

6-(Aminomethyl)picolinonitrile, also known as 6-(aminomethyl)pyridine-2-carbonitrile, is a heterocyclic organic compound. It is commercially available primarily as its hydrochloride salt (CAS Number: 135450-25-8).[] The free base has the chemical formula C₇H₇N₃ and a molecular weight of 133.15 g/mol .

| Property | Value | Source |

| CAS Number | 153396-50-0 | [2][3] |

| Molecular Formula | C₇H₇N₃ | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| IUPAC Name | 6-(aminomethyl)pyridine-2-carbonitrile | [] |

| Synonyms | 6-Aminomethyl-2-pyridinecarbonitrile | [] |

Hydrochloride Salt Properties:

| Property | Value | Source |

| CAS Number | 135450-25-8 | |

| Molecular Formula | C₇H₈ClN₃ | |

| Molecular Weight | 169.61 g/mol | |

| Physical Form | Off-white solid | |

| Purity | ≥95% | [] |

| Storage | Room Temperature, under inert atmosphere | [] |

Synthesis and Experimental Protocols

One plausible synthetic approach could involve the reduction of a corresponding 6-cyanopicolinamide or the amination of a 6-(halomethyl)picolinonitrile. For instance, the synthesis of aminopicolinic acid derivatives has been achieved through multi-step reactions starting from picolinic acid.[4]

A general workflow for a potential synthesis is outlined below:

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)picolinonitrile is a substituted pyridine derivative characterized by an aminomethyl group at the 6-position and a nitrile group at the 2-position of the pyridine ring. This bifunctional arrangement makes it a valuable building block in medicinal chemistry and materials science. The presence of a basic amino group and a polar nitrile functionality governs its chemical reactivity, solubility, and potential for forming various derivatives and salts. This document provides a comprehensive overview of the known physicochemical properties of 6-(Aminomethyl)picolinonitrile and its common salt forms, details general experimental protocols for property determination, and outlines a typical synthetic workflow.

Physicochemical Properties

The physicochemical data for 6-(Aminomethyl)picolinonitrile and its hydrochloride salt are summarized below. It is important to note that many of the properties for the free base are predicted values derived from computational models, as experimental data is not widely available in the literature.

Table 1: Physicochemical Properties of 6-(Aminomethyl)picolinonitrile

| Property | Value | Remarks |

| Chemical Structure |  | - |

| CAS Number | 876339-36-3 | For the free base. |

| Molecular Formula | C₇H₇N₃[1] | - |

| Molecular Weight | 133.15 g/mol | - |

| Boiling Point | 286.0 ± 25.0 °C | Predicted value. |

| Density | 1.17 ± 0.1 g/cm³ | Predicted value. |

| pKa | 8.12 ± 0.39 | Predicted value for the conjugate acid. |

| Storage Conditions | Store in a freezer under -20°C in a dark place under an inert atmosphere. | For the free base. |

Table 2: Properties of 6-(Aminomethyl)picolinonitrile Hydrochloride

| Property | Value | Remarks |

| CAS Number | 135450-25-8 | For the hydrochloride salt. |

| Molecular Formula | C₇H₈ClN₃ | - |

| Molecular Weight | 169.61 g/mol | - |

| Physical Form | Off-white solid | - |

| Purity | Typically ≥95% or ≥98%[2] | Varies by supplier. |

| Storage Conditions | Ambient or room temperature.[2] | - |

Experimental Protocols

Melting Point Determination

The melting point is a crucial indicator of purity.[3] For a crystalline solid like 6-(Aminomethyl)picolinonitrile hydrochloride, the capillary method is standard.[4]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a glass capillary tube to a height of 2-3 mm.[5] The tube is sealed at one end.

-

Apparatus: A calibrated melting point apparatus with a heated block and a viewing lens is used. Alternatively, a Thiele tube with a high-boiling point oil can be employed.

-

Procedure:

-

The capillary tube is placed in the apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[6]

-

The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.[5]

-

The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[5]

-

-

Interpretation: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.[3]

pKa Determination

The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.[7] The pKa of the aminomethyl group can be determined by potentiometric titration or UV-Vis spectrophotometry.[7]

-

Solution Preparation: A solution of 6-(Aminomethyl)picolinonitrile is prepared in deionized water or a suitable co-solvent system at a precise concentration.

-

Titration:

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

The pH is recorded after each addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point, where half of the amino groups have been protonated.

-

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation. For a base, the pKa of its conjugate acid is determined.[8]

-

Solubility Determination

Solubility data is vital for formulation development and for designing biological assays.[9]

-

Method: The static equilibrium shake-flask method is commonly used.

-

Procedure:

-

An excess amount of the compound is added to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO, buffers at various pH).[9][10]

-

The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) until equilibrium is reached (typically 24-48 hours).

-

The resulting saturated solutions are filtered to remove undissolved solid.

-

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve.

Synthetic Workflow and Logical Relationships

The synthesis of 6-(Aminomethyl)picolinonitrile typically involves the modification of a pre-existing pyridine ring. A common synthetic route starts from a more readily available precursor like 6-methylpicolinonitrile. The following diagram illustrates a generalized experimental workflow for such a transformation.

References

- 1. 6-(Aminomethyl)picolinonitrile | C7H7N3 | CID 10464383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(Aminomethyl)picolinonitrile hydrochloride | 135450-25-8 [sigmaaldrich.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

An In-depth Technical Guide to the Structure and Synthesis of 6-(Aminomethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)picolinonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a pyridine ring, a nitrile group, and a primary aminomethyl substituent, provides a unique scaffold for the synthesis of a wide array of complex heterocyclic compounds. This guide provides a comprehensive overview of the structure of 6-(aminomethyl)picolinonitrile and details plausible synthetic routes, including experimental protocols and quantitative data, to facilitate its application in research and development.

Structure and Properties

6-(Aminomethyl)picolinonitrile is a pyridine derivative with the chemical formula C₇H₇N₃.[1] Its IUPAC name is 6-(aminomethyl)pyridine-2-carbonitrile. The molecule consists of a pyridine ring substituted at the 2-position with a nitrile group (-C≡N) and at the 6-position with an aminomethyl group (-CH₂NH₂). This arrangement of functional groups allows for a variety of chemical transformations, making it a valuable building block in synthetic organic chemistry. The structure is often handled as a hydrochloride or dihydrochloride salt to improve its stability and handling characteristics.[]

Table 1: Physicochemical Properties of 6-(Aminomethyl)picolinonitrile

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | |

| IUPAC Name | 6-(aminomethyl)pyridine-2-carbonitrile | [] |

| CAS Number | 135450-25-8 (hydrochloride) | [] |

Synthetic Pathways

The synthesis of 6-(aminomethyl)picolinonitrile can be approached through several strategic routes, primarily starting from the readily available precursor, 6-methylpicolinonitrile. The key transformations involve the functionalization of the methyl group at the 6-position. Two principal pathways are outlined below:

-

Pathway A: Halogenation of the methyl group followed by nucleophilic substitution with an amine equivalent.

-

Pathway B: Oxidation of the methyl group to an aldehyde, followed by reductive amination.

The following sections provide detailed experimental protocols for the synthesis of key intermediates and the final product.

Diagram 1: Overall Synthetic Strategies for 6-(Aminomethyl)picolinonitrile

Caption: Plausible synthetic routes to 6-(Aminomethyl)picolinonitrile from 6-methylpicolinonitrile.

Experimental Protocols

Synthesis of 6-(Bromomethyl)picolinonitrile from 6-Methylpicolinonitrile (Pathway A - Step 1)

The initial step in Pathway A involves the benzylic bromination of 6-methylpicolinonitrile. This is typically achieved using a free-radical initiator and a source of bromine, such as N-bromosuccinimide (NBS).

Diagram 2: Free Radical Bromination of 6-Methylpicolinonitrile

Caption: Workflow for the synthesis of 6-(Bromomethyl)picolinonitrile.

Experimental Protocol:

-

Materials: 6-methylpicolinonitrile, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpicolinonitrile (1.0 eq) in the chosen solvent.

-

Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of the radical initiator (e.g., AIBN, 0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 6-(bromomethyl)picolinonitrile by column chromatography on silica gel or by recrystallization.

-

Table 2: Representative Reaction Conditions for the Bromination of 6-Methylpicolinonitrile

| Parameter | Condition |

| Reactants | 6-Methylpicolinonitrile, N-Bromosuccinimide |

| Initiator | AIBN or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride or Acetonitrile |

| Temperature | Reflux |

| Reaction Time | 2-6 hours (typical) |

| Work-up | Filtration and concentration |

| Purification | Column chromatography or recrystallization |

Note: Specific yields and reaction times will depend on the scale and specific conditions employed. Free radical bromination of picolines can sometimes lead to mixtures of mono- and di-substituted products, requiring careful control of stoichiometry and reaction time.[3]

Synthesis of 6-(Aminomethyl)picolinonitrile from 6-(Bromomethyl)picolinonitrile (Pathway A - Step 2)

Once 6-(bromomethyl)picolinonitrile is obtained, the aminomethyl group can be introduced via nucleophilic substitution. Two classical methods for this transformation are the Gabriel Synthesis and the Delépine Reaction.

The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate to avoid over-alkylation, a common side reaction with direct amination.

Diagram 3: Gabriel Synthesis of 6-(Aminomethyl)picolinonitrile

Caption: Two-step Gabriel synthesis of 6-(Aminomethyl)picolinonitrile.

Experimental Protocol:

-

Materials: 6-(bromomethyl)picolinonitrile, potassium phthalimide, hydrazine hydrate, and a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Procedure (Step 1: N-Alkylation):

-

Dissolve 6-(bromomethyl)picolinonitrile (1.0 eq) and potassium phthalimide (1.1 eq) in DMF.

-

Heat the mixture at 80-100 °C and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and pour it into water to precipitate the N-((6-cyanopyridin-2-yl)methyl)phthalimide intermediate.

-

Filter, wash with water, and dry the solid intermediate.

-

-

Procedure (Step 2: Deprotection):

-

Suspend the phthalimido intermediate in ethanol.

-

Add hydrazine hydrate (2.0-5.0 eq) and reflux the mixture.

-

A precipitate of phthalhydrazide will form.

-

After cooling, acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine.

-

Filter off the solid and concentrate the filtrate.

-

The crude 6-(aminomethyl)picolinonitrile hydrochloride can be purified by recrystallization.

-

Table 3: Representative Reaction Conditions for the Gabriel Synthesis

| Parameter | N-Alkylation | Deprotection |

| Reagents | 6-(Bromomethyl)picolinonitrile, Potassium Phthalimide | N-((6-cyanopyridin-2-yl)methyl)phthalimide, Hydrazine Hydrate |

| Solvent | DMF | Ethanol |

| Temperature | 80-100 °C | Reflux |

| Reaction Time | 2-8 hours | 2-6 hours |

| Work-up | Precipitation in water | Acidification and filtration |

| Purification | - | Recrystallization |

The Delépine reaction offers an alternative route using hexamethylenetetramine followed by acidic hydrolysis.

Experimental Protocol:

-

Materials: 6-(bromomethyl)picolinonitrile, hexamethylenetetramine, chloroform or ethanol, and concentrated hydrochloric acid.

-

Procedure:

-

Dissolve 6-(bromomethyl)picolinonitrile (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform or ethanol.

-

Stir the mixture at room temperature or with gentle heating. A quaternary ammonium salt will precipitate.

-

Filter the salt and wash with the solvent.

-

Hydrolyze the salt by refluxing with a mixture of concentrated hydrochloric acid and ethanol.

-

After the reaction is complete, cool the solution and remove the solvent under reduced pressure.

-

The resulting crude 6-(aminomethyl)picolinonitrile dihydrochloride can be purified by recrystallization.

-

Synthesis of 6-Formylpicolinonitrile from 6-Methylpicolinonitrile (Pathway B - Step 1)

This step involves the selective oxidation of the methyl group to an aldehyde. Various oxidizing agents can be employed for this transformation.

Experimental Protocol:

-

Materials: 6-methylpicolinonitrile, an oxidizing agent (e.g., selenium dioxide, manganese dioxide), and a suitable solvent (e.g., dioxane, dichloromethane).

-

Procedure (using SeO₂):

-

In a flask equipped with a reflux condenser, suspend selenium dioxide (1.1-1.5 eq) in aqueous dioxane.

-

Add 6-methylpicolinonitrile (1.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter to remove selenium byproducts.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 6-formylpicolinonitrile by column chromatography.

-

Synthesis of 6-(Aminomethyl)picolinonitrile from 6-Formylpicolinonitrile (Pathway B - Step 2)

The final step in Pathway B is the reductive amination of the aldehyde. This is typically a one-pot reaction where the aldehyde reacts with an ammonia source to form an imine in situ, which is then reduced to the primary amine.

Diagram 4: Reductive Amination of 6-Formylpicolinonitrile

References

Technical Guide: 6-(Aminomethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)pyridine-2-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with aminomethyl and carbonitrile functional groups, presents opportunities for diverse chemical modifications and biological interactions. This document provides a technical overview of 6-(aminomethyl)pyridine-2-carbonitrile, including its chemical identity, and discusses the synthesis and biological activities of structurally related compounds due to the limited publicly available data for this specific molecule.

Chemical Identity and Properties

The definitive identification of a chemical compound is crucial for research and development. The systematic name for 6-(aminomethyl)pyridine-2-carbonitrile is established by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 6-(aminomethyl)pyridine-2-carbonitrile

While specific experimental data for this compound is scarce in the public domain, properties can be inferred from related structures. For instance, the presence of the amino and nitrile groups suggests potential for hydrogen bonding and polar interactions. Physicochemical properties of similar small molecules are often predicted using computational models to guide initial research.

Table 1: Computed Properties of Related Pyridine Derivatives

| Property | 6-Aminopyridine-2-carbonitrile | 6-Methylpyridine-2-carbonitrile |

| Molecular Formula | C6H5N3[1] | C7H6N2[2] |

| Molecular Weight | 119.12 g/mol [1] | 118.14 g/mol [2] |

| XLogP3-AA | 0.6[1] | 0.8[2] |

| Hydrogen Bond Donor Count | 1[1] | 0[2] |

| Hydrogen Bond Acceptor Count | 3[1] | 2[2] |

| Rotatable Bond Count | 0[1] | 0[2] |

| Topological Polar Surface Area | 62.7 Ų[1] | 36.7 Ų[2] |

| Melting Point | Not available | 70-74 °C[3] |

Note: This data is for related compounds and should be used as a general reference. Actual properties of 6-(aminomethyl)pyridine-2-carbonitrile may vary.

Synthesis Strategies

A hypothetical synthesis could involve the following steps:

-

Starting Material: A suitable starting material would be a pyridine derivative with a methyl group at the 6-position and a cyano group at the 2-position, such as 6-methylpyridine-2-carbonitrile.

-

Halogenation: Radical bromination of the methyl group to form 6-(bromomethyl)pyridine-2-carbonitrile.

-

Amination: Nucleophilic substitution of the bromine with an amino group, for example, using ammonia or a protected amine, to yield the final product.

The following diagram illustrates a generalized workflow for such a synthesis.

Potential Biological Activity

While no specific biological data for 6-(aminomethyl)pyridine-2-carbonitrile has been found, the pyridine-2-carbonitrile scaffold is present in molecules with diverse biological activities. For example, derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile have been investigated for their anti-cancer properties.[4][5][6] These studies suggest that the pyridine core can serve as a valuable pharmacophore for the development of therapeutic agents.

The aminomethyl group could potentially interact with various biological targets, such as enzymes or receptors, through electrostatic or hydrogen bonding interactions. The carbonitrile group is a versatile functional group in medicinal chemistry and can act as a hydrogen bond acceptor or be metabolized to a carboxylic acid or amide.

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological profile of 6-(aminomethyl)pyridine-2-carbonitrile.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the target compound are not available. However, for illustrative purposes, a general procedure for the synthesis of pyrimidine-5-carbonitrile derivatives, which share the carbonitrile functional group, is described below. This is adapted from a one-pot synthesis method.[7]

General Procedure for the Synthesis of Pyrimidine-5-carbonitriles:

-

A mixture of an aromatic aldehyde (2 mmol), malononitrile (2 mmol), urea or thiourea (3 mmol), and a catalyst such as ammonium chloride (0.8 mmol) is placed in a round-bottom flask.

-

The reaction mixture is heated in an oil bath at 110 °C with stirring for a specified duration (e.g., 4 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice to precipitate the solid product.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethyl acetate/n-hexane) to yield the purified product.

Disclaimer: This protocol is for a different class of compounds and is provided for informational purposes only. It is not a validated protocol for the synthesis of 6-(aminomethyl)pyridine-2-carbonitrile.

Conclusion

6-(Aminomethyl)pyridine-2-carbonitrile is a chemical entity with potential for further investigation in the field of drug discovery. While specific data on its synthesis and biological activity are currently limited in the public domain, the structural motifs it contains are present in a variety of biologically active molecules. This technical guide provides a summary of the available information and outlines potential avenues for future research based on the chemistry of related compounds. Further experimental work is required to fully characterize its properties and potential applications.

References

- 1. 6-Aminopyridine-2-carbonitrile | C6H5N3 | CID 564298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methylpyridine-2-carbonitrile | C7H6N2 | CID 74182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methyl-2-pyridinecarbonitrile 97 1620-75-3 [sigmaaldrich.com]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ias.ac.in [ias.ac.in]

6-(Aminomethyl)picolinonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the role of 6-(Aminomethyl)picolinonitrile as a key building block in medicinal chemistry. This versatile intermediate is of significant interest to researchers involved in the discovery and development of novel therapeutics, particularly in the area of kinase inhibitors.

Core Chemical Data

6-(Aminomethyl)picolinonitrile is a pyridine-based compound featuring both an aminomethyl and a nitrile functional group. These reactive sites make it a valuable scaffold for the synthesis of more complex heterocyclic molecules. The compound is often handled as a hydrochloride or dihydrochloride salt to improve its stability and handling characteristics.

| Property | 6-(Aminomethyl)picolinonitrile (Free Base) | 6-(Aminomethyl)picolinonitrile Hydrochloride | 6-(Aminomethyl)picolinonitrile Dihydrochloride |

| Molecular Formula | C₇H₇N₃ | C₇H₈ClN₃ | C₇H₉Cl₂N₃ |

| Molecular Weight | 133.15 g/mol | 169.61 g/mol | 206.07 g/mol |

| CAS Number | 858362-83-1 | 135450-25-8 | 2703756-98-1 |

Representative Synthetic Protocol

While specific, detailed protocols for the synthesis of 6-(Aminomethyl)picolinonitrile are often embedded within broader synthetic schemes for proprietary drug candidates, a general two-step approach can be conceptualized from established chemical transformations of related pyridine derivatives. The following is a representative, non-validated protocol based on common organic synthesis methodologies.

Step 1: Bromination of 6-Methylpicolinonitrile

This initial step involves the radical bromination of the methyl group on the pyridine ring.

-

Materials: 6-Methylpicolinonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

-

Procedure:

-

To a solution of 6-methylpicolinonitrile (1.0 eq) in anhydrous CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-(bromomethyl)picolinonitrile. This intermediate can be purified by column chromatography on silica gel.

-

Step 2: Amination of 6-(Bromomethyl)picolinonitrile

The final step is a nucleophilic substitution of the bromide with an amine source.

-

Materials: 6-(Bromomethyl)picolinonitrile, Ammonia (e.g., as a solution in methanol or as aqueous ammonium hydroxide), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the crude or purified 6-(bromomethyl)picolinonitrile (1.0 eq) in THF.

-

Add an excess of a solution of ammonia in methanol (e.g., 7N) or concentrated aqueous ammonium hydroxide.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer several times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 6-(aminomethyl)picolinonitrile. The product can be further purified by crystallization or column chromatography. To prepare the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in the same or a miscible solvent.

-

Role in Kinase Inhibitor Synthesis

6-(Aminomethyl)picolinonitrile is a valuable building block in the synthesis of kinase inhibitors. The primary amine provides a nucleophilic handle for the construction of larger, more complex heterocyclic systems, while the nitrile group can be retained or transformed into other functional groups.

The diagram below illustrates a generalized workflow for the utilization of 6-(Aminomethyl)picolinonitrile in the synthesis of a hypothetical kinase inhibitor. This workflow is representative of multi-step synthetic sequences common in drug discovery.

The Multifaceted Biological Activities of Picolinonitrile Derivatives: A Technical Guide

Introduction

Picolinonitrile, a pyridine ring substituted with a nitrile group at position 2, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of biological activities. The inherent chemical properties of the picolinonitrile core, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of picolinonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes relevant biological pathways and workflows.

Anticancer Activity

Picolinonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Kinase Signaling Pathways

A primary mechanism through which picolinonitrile derivatives exert their anticancer effects is the inhibition of protein kinases, particularly those involved in pivotal signaling cascades like the PI3K/Akt/mTOR and VEGFR-2 pathways.[1][2]

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers. Picolinonitrile-based compounds have been designed to target key components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

VEGFR-2 Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Picolinamide derivatives, which share a structural resemblance to picolinonitrile, have demonstrated potent inhibitory activity against VEGFR-2 kinase.[4] By blocking VEGFR-2 signaling, these compounds can effectively suppress tumor-induced angiogenesis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Picolinonitrile [label="Picolinonitrile\nDerivatives", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis [dir=T, color="#EA4335", penwidth=1.5]; mTORC1 -> CellGrowth; Picolinonitrile -> PI3K [dir=T, color="#EA4335", penwidth=1.5, label="Inhibit"]; Picolinonitrile -> Akt [dir=T, color="#EA4335", penwidth=1.5, label="Inhibit"]; } .dot Caption: PI3K/Akt signaling pathway and points of inhibition by picolinonitrile derivatives.

Quantitative Anticancer Data

The anticancer efficacy of picolinonitrile and related cyanopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Picolinamide Derivatives | A549 (Lung Carcinoma) | 12.5 - 25.6 | [5] |

| Picolinamide Derivatives | HepG2 (Liver Carcinoma) | 18.2 - 29.0 | [5] |

| 2-Phenylacrylonitrile Derivatives | HCT116 (Colon Carcinoma) | 0.0059 | [6] |

| 2-Phenylacrylonitrile Derivatives | BEL-7402 (Hepatocellular Carcinoma) | 0.0078 | [6] |

| 2-Amino-3-cyanopyridines | MCF-7 (Breast Adenocarcinoma) | <0.1 | |

| 2-Amino-3-cyanopyridines | A549 (Lung Carcinoma) | <0.1 |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Picolinonitrile derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.

Mechanism of Antimicrobial Action

The precise mechanisms by which picolinonitrile derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that these compounds may interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some studies suggest that the cyanopyridine scaffold may act as a bioisostere for endogenous molecules, thereby disrupting critical metabolic pathways in microorganisms.

// Nodes Start [label="Start: Prepare Bacterial\nand Fungal Cultures", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AgarPrep [label="Prepare Agar Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculation [label="Inoculate Plates with\nMicroorganisms", fillcolor="#F1F3F4", fontcolor="#202124"]; WellCreation [label="Create Wells in Agar", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCompound [label="Add Picolinonitrile\nDerivative to Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Zone of Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; DetermineMIC [label="Determine Minimum Inhibitory\nConcentration (MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> AgarPrep; AgarPrep -> Inoculation; Inoculation -> WellCreation; WellCreation -> AddCompound; AddCompound -> Incubation; Incubation -> Measure; Measure -> DetermineMIC; DetermineMIC -> End; } .dot Caption: Experimental workflow for assessing antimicrobial activity using the agar well diffusion method.

Quantitative Antimicrobial Data

The antimicrobial potency of picolinonitrile derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-3-cyanopyridines | S. aureus | 0.039 | [7] |

| 2-Amino-3-cyanopyridines | B. subtilis | 0.039 | [7] |

| 2-Amino-3-cyanopyridines | E. coli | >250 | [8] |

| 2-Amino-3-cyanopyridines | P. aeruginosa | >250 | [8] |

| 2-Amino-3-cyanopyridine Derivatives | S. aureus | Moderate Activity | [9] |

| 2-Amino-3-cyanopyridine Derivatives | P. aeruginosa | Moderate Activity | [9] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Picolinonitrile derivatives have been investigated for their potential to modulate inflammatory responses.

Inhibition of Pro-inflammatory Enzymes

A significant mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, picolinonitrile derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

// Nodes Start [label="Start: Acclimate Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Measure Baseline\nPaw Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer [label="Administer Picolinonitrile\nDerivative or Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InduceEdema [label="Induce Paw Edema with\nCarrageenan Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeasureVolume [label="Measure Paw Volume at\nRegular Intervals", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate [label="Calculate Percentage\nInhibition of Edema", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Baseline; Baseline -> Administer; Administer -> InduceEdema; InduceEdema -> MeasureVolume; MeasureVolume -> Calculate; Calculate -> End; } .dot Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of picolinonitrile derivatives is often evaluated by their ability to inhibit COX enzymes, with IC50 values indicating the concentration required for 50% inhibition.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Pyrazole Derivatives | COX-2 | 0.043 - 0.17 | [5] |

| Benzoxazole Analogs | COX-2 | 0.04 | [10] |

| Imidazoline-5-one Derivatives | COX-2 | 0.087 - 0.092 | [10] |

| Pyrimidine Derivatives | COX-2 | Comparable to Meloxicam | [11] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the picolinonitrile derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is used to assess the antimicrobial activity of a compound.[16][17][18]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour into sterile Petri dishes.

-

Inoculation: Aseptically spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the picolinonitrile derivative solution into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[19][20][21][22]

-

Animal Acclimation: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the picolinonitrile derivative or a control vehicle (e.g., saline) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Edema Induction: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the volume of the inflamed paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Conclusion

Picolinonitrile derivatives represent a rich source of biologically active compounds with significant potential in the development of new therapeutics. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their amenability to chemical modification, make them a compelling scaffold for further investigation. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic promise of this versatile class of molecules. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety profiles of lead compounds to translate these promising findings into clinical applications.

References

- 1. Drug discovery approaches targeting the PI3K/Akt pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. worldscientificnews.com [worldscientificnews.com]

- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. hereditybio.in [hereditybio.in]

- 17. botanyjournals.com [botanyjournals.com]

- 18. chemistnotes.com [chemistnotes.com]

- 19. researchgate.net [researchgate.net]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Picolinonitriles: Synthesis, Biological Activity, and Drug Development Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted picolinonitriles, a class of pyridine-based heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry and drug discovery. The presence of the nitrile group and the pyridine ring allows for a wide range of chemical modifications, leading to a diverse array of derivatives with significant biological activities. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive review of the current literature on substituted picolinonitriles, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and insights into their structure-activity relationships and potential mechanisms of action.

Synthesis of Substituted Picolinonitriles

The chemical synthesis of substituted picolinonitriles can be achieved through various methodologies. A notable and unique approach involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by a subsequent N–O bond cleavage of the resulting isoxazolopyridines. This method offers the advantage of proceeding under mild reaction conditions and can be performed in a stepwise or one-pot fashion.[1][2]

Experimental Protocols for Synthesis

General Procedure A: Stepwise Synthesis of 4-Substituted 3-Hydroxypicolinonitriles [1][2]

-

To a solution of the corresponding isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL/mmol), potassium carbonate (K₂CO₃, 0.150 mmol) is added.

-

The mixture is stirred at 60 °C for 30 minutes.

-

The reaction is then quenched by the addition of 1 M aqueous HCl.

-

The resulting mixture is extracted with ethyl acetate (AcOEt).

-

The combined organic layers are dried over magnesium sulfate (MgSO₄) and filtered.

-

The solvent is removed under reduced pressure (in vacuo) to yield the 4-substituted 3-hydroxypicolinitrile.

General Procedure B: One-Pot Synthesis of 4-Substituted 3-Hydroxypicolinonitriles [1][2]

-

In a sealed vial under an argon atmosphere, a mixture of JohnPhos AuCl (0.05 equivalents) and silver hexafluoroantimonate (AgSbF₆, 0.05 equivalents) is prepared.

-

N-phenylbenzaldimine (1.0 equivalent) in 1,2-dichloroethane (2.0 mL/mmol of the starting isoxazole) is added at room temperature.

-

The 4-propargylaminoisoxazole (in 3.0 mL/mmol of 1,2-dichloroethane) is then added, and the mixture is stirred at 60 °C for 3 hours.

-

Following this, dry methanol (5.0 mL/mmol of the starting isoxazole) and potassium carbonate (K₂CO₃, 1.5 equivalents) are added.

-

The mixture is stirred at 60 °C for an additional 30 minutes.

-

The reaction is quenched with 1 M aqueous HCl.

-

The mixture is passed through a celite pad and extracted with ethyl acetate.

-

The combined organic layers are dried over MgSO₄ and filtered.

-

The solvent is removed in vacuo to afford the final 4-substituted 3-hydroxypicolinitrile product.

Biological Activities of Substituted Picolinonitriles and Related Analogs

While extensive quantitative biological data specifically for a wide range of substituted picolinonitriles is still emerging, studies on structurally related picolinamides and other nitrogen-containing heterocycles provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Picolinamide-based derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its crucial role in tumor angiogenesis.[3][4] Several picolinamide compounds have demonstrated potent antiproliferative activity against various cancer cell lines.

Table 1: Anticancer Activity of Picolinamide Derivatives Against A549 and HepG2 Cell Lines [3]

| Compound | R Group | X | Y | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| 8a | Cyclohexylamino | H | H | >100 | 21.6 |

| 8d | Benzylamino | H | H | 16.2 | 37.2 |

| 8f | 4-Methoxybenzylamino | H | H | >100 | >100 |

| 8g | 4-Fluorobenzylamino | H | H | >100 | >100 |

| 8h | Isopropylamino | H | H | 21.4 | >100 |

| 8j | Cyclohexylamino | CH₃ | H | 12.5 | 20.6 |

| 8k | Benzylamino | CH₃ | H | 15.6 | 32.4 |

| 8l | Methylamino | CH₃ | CH₃ | 13.2 | 18.2 |

| 8n | 4-Methoxyanilino | CH₃ | CH₃ | 25.6 | >100 |

| 8q | 4-Methoxybenzylamino | CH₃ | CH₃ | 19.3 | >100 |

| 8u | Cyclohexylamino | H | Cl | >100 | 22.4 |

| Sorafenib | - | - | - | 19.3 | 29.0 |

| Axitinib | - | - | - | 22.4 | 38.7 |

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Picolinamide Derivatives [3][5]

| Compound | VEGFR-2 IC₅₀ (µM) |

| 8a | 0.87 |

| 8j | 0.53 |

| 8l | 0.29 |

| 8u | 1.22 |

| Sorafenib | Not Reported |

Antibacterial Activity

Structurally similar compounds, such as quinoxaline derivatives, have been shown to possess antibacterial properties. This suggests that picolinonitriles could also be explored for their potential as antimicrobial agents.

Table 3: Minimum Inhibitory Concentration (MIC) of Quinoxaline-Based Analogs [6]

| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) |

| 5e | 32 | 32 | >64 | >64 |

| 5f | 32 | 64 | >64 | >64 |

| 5g | 32 | 32 | >64 | >64 |

| 5m | 4 | 8 | 8 | 4 |

| 5n | 16 | 32 | 16 | 32 |

| 5o | 8 | 16 | 16 | 8 |

| 5p | 4 | 8 | 8 | 4 |

Experimental Protocols for Biological Assays

Antiproliferative Activity Assay (CCK-8 Assay) [3]

-

A549 (human lung carcinoma) and HepG2 (human hepatoma) cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 2 hours.

-

The absorbance at 450 nm is measured using a microplate reader.

-

The IC₅₀ values are calculated from the resulting dose-response curves.

VEGFR-2 Kinase Inhibition Assay [3]

-

The kinase activity of VEGFR-2 is determined using a commercial kinase assay kit.

-

The assay is performed in a 96-well plate containing the kinase, substrate, and ATP.

-

Test compounds at various concentrations are added to the wells.

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence or luminescence.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay [6]

-

The MIC values are determined using the microdilution method in 96-well microtiter plates.

-

Bacterial strains are cultured in appropriate broth overnight.

-

The bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Two-fold serial dilutions of the test compounds are prepared in the wells of the microtiter plate.

-

An equal volume of the diluted bacterial suspension is added to each well.

-

The plates are incubated at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

Based on the inhibitory activity of structurally related picolinamides against VEGFR-2, a plausible mechanism of action for some substituted picolinonitriles could involve the modulation of the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

Figure 1: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Structure-Activity Relationship (SAR)

The biological activity of substituted picolinonitriles and their analogs is highly dependent on the nature and position of the substituents on the pyridine ring and any associated side chains. Analysis of the anticancer activity of picolinamide derivatives (Tables 1 & 2) allows for the deduction of preliminary SAR insights that could be applicable to picolinonitriles.

References

- 1. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-(Aminomethyl)picolinonitrile and its Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(aminomethyl)picolinonitrile and its hydrochloride salts, compounds of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data on this specific molecule, this guide synthesizes information from closely related aminopyridine and picolinonitrile derivatives to present plausible synthetic routes, analytical methodologies, and potential biological activities. This document is intended to serve as a foundational resource for researchers initiating projects involving this chemical scaffold.

Physicochemical Properties

| Property | 6-(Aminomethyl)picolinonitrile | 6-(Aminomethyl)picolinonitrile Hydrochloride | Source/Analogy |

| Molecular Formula | C₇H₇N₃ | C₇H₈ClN₃ | Calculated |

| Molecular Weight | 133.15 g/mol | 169.61 g/mol | Calculated[1] |

| Appearance | Likely a solid | Off-white solid | Analogy with similar compounds |

| Melting Point | Not available | Not available | - |

| Boiling Point | Estimated >200 °C | Decomposes | Analogy with similar compounds |

| Solubility | Soluble in organic solvents | Soluble in water | General amine salt properties |

| pKa (of amine) | Estimated 8-9 | Not applicable | Analogy with benzylamine |

| LogP | Estimated 0.5-1.5 | Lower than free base | Calculated estimates |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 6-(aminomethyl)picolinonitrile is not widely published, a plausible and efficient route can be designed based on established organic chemistry reactions and methodologies reported for analogous compounds.

Synthesis of 6-(Aminomethyl)picolinonitrile (Free Base)

A common and effective method for the synthesis of aminomethylpyridines is the reduction of the corresponding cyanopyridine. An alternative route involves the amination of a halomethylpyridine.

Method 1: Reduction of 6-Cyanopicolinonitrile

This method is based on the catalytic hydrogenation of a nitrile group.

-

Reaction Scheme:

-

Starting Material: 6-Cyanopicolinonitrile

-

Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni), Solvent (e.g., Methanol, Ethanol, Ammonia in Methanol)

-

Product: 6-(Aminomethyl)picolinonitrile

-

-

Experimental Protocol:

-

In a high-pressure hydrogenation vessel, dissolve 6-cyanopicolinonitrile (1 equivalent) in a suitable solvent such as methanol saturated with ammonia.

-

Add a catalytic amount of 10% Palladium on Carbon (approximately 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-(aminomethyl)picolinonitrile.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol.

-

Method 2: Amination of 6-(Chloromethyl)picolinonitrile

This route involves a nucleophilic substitution reaction.

-

Reaction Scheme:

-

Starting Material: 6-(Chloromethyl)picolinonitrile

-

Reagents: Ammonia (aqueous or in an organic solvent), Solvent (e.g., Tetrahydrofuran, Dioxane)

-

Product: 6-(Aminomethyl)picolinonitrile

-

-

Experimental Protocol:

-

Dissolve 6-(chloromethyl)picolinonitrile (1 equivalent) in a suitable solvent like tetrahydrofuran.

-

Add an excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours in a sealed vessel.

-

Monitor the reaction by TLC or HPLC.

-

After completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography.

-

Preparation of 6-(Aminomethyl)picolinonitrile Hydrochloride

The hydrochloride salt is typically prepared to improve the compound's stability and water solubility.

-

Experimental Protocol:

-

Dissolve the purified 6-(aminomethyl)picolinonitrile (1 equivalent) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M solution, 1.1 equivalents) dropwise with constant stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring in the ice bath for an additional 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain 6-(aminomethyl)picolinonitrile hydrochloride as a solid.

-

Analytical Characterization

| Technique | Expected Results |

| ¹H NMR | Aromatic protons on the pyridine ring (δ 7.5-8.5 ppm), a singlet for the aminomethyl protons (CH₂-NH₂) around δ 3.8-4.2 ppm, and a broad singlet for the amine protons (NH₂) which may vary in chemical shift and intensity. |

| ¹³C NMR | Signals for the pyridine ring carbons (δ 120-160 ppm), a signal for the nitrile carbon (C≡N) around δ 115-120 ppm, and a signal for the aminomethyl carbon (CH₂-NH₂) around δ 40-50 ppm. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 134.07. |

| HPLC | A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) should provide good separation and quantification. A gradient elution would likely be optimal.[1] |

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for 6-(aminomethyl)picolinonitrile, the aminopyridine and picolinonitrile scaffolds are present in numerous biologically active molecules, particularly as kinase inhibitors.

Derivatives of aminopyridines have been reported as inhibitors of various kinases, including MAP4K4 and Chk1. Picolinonitrile-containing compounds have also shown inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4). Given these precedents, it is plausible that 6-(aminomethyl)picolinonitrile could exhibit inhibitory activity against one or more protein kinases.

Hypothesized Signaling Pathway Involvement:

Many kinase inhibitors target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. If 6-(aminomethyl)picolinonitrile were to act as a kinase inhibitor, it could potentially modulate one of these pathways.

Below is a generalized diagram of a kinase signaling pathway that could be a target for such a compound.

Caption: A hypothetical kinase signaling pathway potentially targeted by 6-(aminomethyl)picolinonitrile.

Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 6-(aminomethyl)picolinonitrile.

Caption: General workflow for the synthesis and salt formation of 6-(aminomethyl)picolinonitrile.

Conclusion

6-(Aminomethyl)picolinonitrile and its hydrochloride salt represent a chemical scaffold with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While direct experimental data is currently limited, this guide provides a solid foundation for researchers by outlining plausible synthetic routes, analytical methods, and potential biological targets based on the well-established chemistry and pharmacology of related aminopyridine and picolinonitrile derivatives. Further experimental validation of the properties and activities discussed herein is warranted to fully elucidate the therapeutic potential of this compound.

References

The Multifaceted Role of the Nitrile Group in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nitrile group (–C≡N), once viewed with caution in medicinal chemistry, has emerged as a versatile and valuable functional group in the design and development of pharmaceutical compounds. Its unique electronic properties, compact size, and metabolic stability have led to its incorporation into a wide array of approved drugs and clinical candidates. This technical guide provides an in-depth exploration of the core functions of the nitrile group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a diverse range of medical conditions, with many more in clinical development.[1][2][3][4] This prevalence underscores the biocompatibility and therapeutic potential of this functional group.[1]

Physicochemical and Pharmacokinetic Profile of the Nitrile Group

The nitrile group significantly influences the physicochemical properties of a molecule, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Electronic Properties and Polarity: The strong electron-withdrawing nature of the nitrile group can modulate the electronic density of aromatic rings, potentially influencing interactions with biological targets.[3] This polarity can also enhance solubility.[3]

Size and Shape: The linear geometry and small size of the nitrile group, approximately one-eighth the size of a methyl group, allow it to be well-accommodated in the binding pockets of proteins and less susceptible to steric hindrance.[3]

Metabolic Stability: In most pharmaceutical compounds, the nitrile group is metabolically robust and often passes through the body unchanged.[1][5] Metabolism, when it occurs, typically happens at sites remote from the nitrile.[1][5] However, the metabolic fate is context-dependent; for instance, nitriles on carbons with an adjacent proton can be oxidized by cytochrome P450 enzymes to form cyanohydrins, which can then release cyanide.[1] Aromatic nitriles and those on fully substituted carbons are generally resistant to this metabolic pathway.[1]

Quantitative Physicochemical Data

The introduction of a nitrile group can significantly alter a compound's lipophilicity (logP) and acidity/basicity (pKa), which are critical parameters for drug absorption and distribution. While direct comparative studies are not always available, the following table summarizes available data for prominent nitrile-containing drugs and provides context on the impact of the nitrile group.

| Compound | Bioisosteric Group Comparison | logP | pKa | Impact of Nitrile Group |

| Letrozole | Aromatase Inhibitor | 2.5[6] | Not ionizable | The nitrile group is crucial for its inhibitory activity, mimicking the substrate and interacting with the enzyme's active site. |

| Anastrozole | Aromatase Inhibitor | 2.1[7] | Not ionizable | The two nitrile groups are key for binding to the aromatase enzyme. |

| Vildagliptin | DPP-4 Inhibitor | - | ~9.0 (amine) | The nitrile group forms a reversible covalent bond with a serine residue in the active site of DPP-4, contributing to its mechanism of action. |

Note: Directly comparable logP and pKa values for non-nitrile analogs are often not published as the nitrile is integral to the drug's primary activity. The impact described is based on extensive structure-activity relationship (SAR) studies.

The Nitrile Group as a Versatile Pharmacophore

The nitrile group can play several key roles in the interaction of a drug molecule with its biological target.

1. Bioisostere of Carbonyl, Hydroxyl, and Carboxyl Groups: The nitrile group is frequently employed as a bioisostere for carbonyl, hydroxyl, and carboxyl groups.[8] Its ability to act as a hydrogen bond acceptor allows it to mimic the interactions of these oxygen-containing functional groups. For example, in the design of certain kinase inhibitors, a nitrile group can replace a key interaction with a water molecule, leading to improved binding affinity.[8]

2. Halogen Bioisostere: The nitrile group can also serve as a bioisostere for halogens, mimicking their polar and electronic properties.[8]

3. Covalent and Reversible Covalent Interactions: In a growing number of drugs, the nitrile group acts as an electrophile, forming a covalent or reversible covalent bond with a nucleophilic residue (e.g., serine or cysteine) in the active site of an enzyme.[9] This is the mechanism of action for dipeptidyl peptidase-4 (DPP-4) inhibitors like vildagliptin.

4. Modulation of Aromatic Interactions: When attached to an aromatic ring, the electron-withdrawing nature of the nitrile can polarize the π-system, potentially enhancing π-π stacking or other non-covalent interactions with the target protein.[10]

Signaling Pathways Modulated by Nitrile-Containing Drugs

JAK-STAT Signaling Pathway and Ruxolitinib:

Ruxolitinib is a nitrile-containing inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and hematopoiesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Genesis and Evolution of Aminomethylpyridines: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Applications of a Versatile Class of Compounds

Introduction

Aminomethylpyridines, a class of heterocyclic organic compounds featuring a pyridine ring substituted with an aminomethyl group, have carved a significant niche in the landscape of medicinal chemistry and materials science. Their unique structural motif, which combines the aromaticity and hydrogen bonding capabilities of the pyridine ring with the reactivity of a primary amine, has made them valuable synthons for the development of a diverse array of functional molecules. This technical guide provides a comprehensive overview of the discovery and history of aminomethylpyridine compounds, their evolving synthetic routes, and their applications in drug discovery, with a focus on their roles as anticancer agents and P2Y12 receptor antagonists.

A Historical Journey: The Discovery and Early Synthesis of Aminomethylpyridines

The story of aminomethylpyridines, also commonly referred to as picolylamines, is intrinsically linked to the broader history of pyridine chemistry, which began with the isolation of pyridine from coal tar in the 19th century. While pinpointing the exact first synthesis of each isomer can be challenging, the late 19th and early 20th centuries saw a surge in the exploration of pyridine derivatives, driven by the burgeoning fields of dye chemistry and alkaloid synthesis.

One of the earliest and most enduring methods for the synthesis of 2-aminomethylpyridine (2-picolylamine) involves the reduction of 2-cyanopyridine. This transformation, typically achieved through catalytic hydrogenation, has been a cornerstone of aminomethylpyridine synthesis for over a century. Early methods often employed catalysts like Raney nickel under high pressure and temperature.

The synthesis of 3-aminomethylpyridine and 4-aminomethylpyridine followed a similar trajectory, with the reduction of the corresponding 3-cyanopyridine and 4-cyanopyridine being a common strategy. The development of more efficient and selective reducing agents and catalytic systems has been a continuous theme in the evolution of these synthetic routes.

The Evolving Landscape of Synthesis: From Classical Methods to Modern Innovations

The synthetic repertoire for accessing aminomethylpyridines has expanded significantly over the years, offering chemists a range of methodologies to choose from based on desired substitution patterns, scalability, and reaction conditions.

Classical Synthetic Routes

-

Reduction of Cyanopyridines: This remains a widely used and robust method. Various reducing agents and catalysts have been employed, including:

-

Catalytic Hydrogenation: Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂) are common catalysts, often used in the presence of ammonia to suppress the formation of secondary amines.

-

Chemical Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the presence of a catalyst can also effect the reduction of the nitrile group.

-

-

Reduction of Pyridine Carboxamides and Oximes: The corresponding amides and oximes of pyridine carboxylic acids can be reduced to aminomethylpyridines using strong reducing agents like LiAlH₄.

-

From Picolyl Halides: Nucleophilic substitution of picolyl halides (e.g., 2-(chloromethyl)pyridine) with ammonia or other nitrogen nucleophiles provides another route to aminomethylpyridines.

Modern Synthetic Methodologies

More recent synthetic innovations have focused on improving efficiency, selectivity, and functional group tolerance. These include:

-

Reductive Amination of Pyridine Aldehydes: The reaction of a pyridine aldehyde with an amine source in the presence of a reducing agent is a direct and versatile method.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have enabled the introduction of the aminomethyl group onto the pyridine ring with high precision.

Below is a generalized workflow for the synthesis of aminomethylpyridines from cyanopyridines.

Therapeutic Applications: Aminomethylpyridines in Drug Discovery

The structural attributes of aminomethylpyridines have made them attractive scaffolds for the design of therapeutic agents targeting a range of diseases.

Anticancer Activity: Targeting CDKs and HDACs

A significant area of research has focused on the development of aminomethylpyridine derivatives as inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), two important classes of enzymes often dysregulated in cancer. Dual inhibition of CDKs and HDACs has shown synergistic effects in cancer therapy.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected aminomethylpyridine derivatives against various cancer cell lines.

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 3-Aminomethyl pyridine chalcone derivative | A549 (Lung) | 5.98 | [1] |

| 2 | 3-Aminomethyl pyridine chalcone derivative | MCF-7 (Breast) | 0.0067 | [1] |

| 3 | Spiro-pyridine derivative | HepG-2 (Liver) | 8.42 | [2] |

| 4 | Spiro-pyridine derivative | Caco-2 (Colon) | 7.83 | [2] |

| 5 | 2-Anilino-4-triazolpyrimidine derivative | HCT116 (Colon) | 0.15 | |

| 6 | 9H-purin derivative (CDK2/HDAC1 dual inhibitor) | A549 (Lung) | 0.23 |

Signaling Pathways in Cancer

The diagrams below illustrate the simplified signaling pathways of CDK9 and HDACs in cancer, highlighting their roles in cell cycle progression and gene expression.

P2Y12 Receptor Antagonism for Antiplatelet Therapy

Aminomethylpyridine derivatives have also emerged as promising antagonists of the P2Y12 receptor, a key player in platelet activation and aggregation. P2Y12 inhibitors are crucial in the prevention and treatment of thrombotic cardiovascular events such as myocardial infarction and stroke.

Quantitative Data on P2Y12 Inhibition

The following table presents data on the P2Y12 receptor inhibitory activity of selected aminomethylpyridine-containing compounds.

| Compound ID | Scaffold | P2Y₁₂ Inhibition (IC₅₀, nM) | Reference |

| A | Piperazinyl-glutamate-pyridine | 25 | |

| B | Modified Piperazinyl-glutamate-pyridine | 10 | |

| C | Novel pyridine derivative | 5.2 |

P2Y12 Signaling Pathway